REACTION_CXSMILES
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I[C:2]1[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:23]B1OB(C)OB(C)O1>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>[CH3:23][C:2]1[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4,8.9.10.11.12|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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IC1=CC=CC2=C1OC1=C2C=CC=C1
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Name
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potassium phosphate
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Quantity
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23.49 g
|
Type
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reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
5.34 mL
|
Type
|
reactant
|
Smiles
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CB1OB(OB(O1)C)C
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Name
|
|
Quantity
|
0.311 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.558 g
|
Type
|
catalyst
|
Smiles
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COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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O
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Name
|
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Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The reaction was purged with nitrogen for 20 minutes
|
Duration
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20 min
|
Type
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TEMPERATURE
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Details
|
The reaction was refluxed for 18 hours
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the organic and aqueous layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted twice with 100 mL of toluene
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Type
|
WASH
|
Details
|
eluting with DCM
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=C1OC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 554.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |